molecular formula C9H10FNO3 B13502509 Ethyl 5-amino-2-fluoro-3-hydroxybenzoate

Ethyl 5-amino-2-fluoro-3-hydroxybenzoate

Cat. No.: B13502509
M. Wt: 199.18 g/mol
InChI Key: BTGAPKJOMPCXDS-UHFFFAOYSA-N
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Description

Ethyl 5-amino-2-fluoro-3-hydroxybenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of an ethyl ester group, an amino group, a fluorine atom, and a hydroxyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-amino-2-fluoro-3-hydroxybenzoate typically involves the following steps:

    Nitration: The starting material, ethyl benzoate, undergoes nitration to introduce a nitro group at the desired position on the benzene ring.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.

    Hydroxylation: The hydroxyl group is introduced via a hydroxylation reaction, often using hydrogen peroxide in the presence of a catalyst.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions ensures consistent product quality.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, leading to the formation of quinone derivatives.

    Reduction: The compound can be reduced to form various amine derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols).

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzoates depending on the reagents used.

Scientific Research Applications

Ethyl 5-amino-2-fluoro-3-hydroxybenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which Ethyl 5-amino-2-fluoro-3-hydroxybenzoate exerts its effects involves interactions with various molecular targets. The amino and hydroxyl groups can form hydrogen bonds with biological molecules, influencing their activity. The fluorine atom can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets. These interactions can modulate enzymatic activity, receptor binding, and other cellular processes.

Comparison with Similar Compounds

    Ethyl 5-amino-2-chloro-3-hydroxybenzoate: Similar structure but with a chlorine atom instead of fluorine.

    Ethyl 5-amino-2-bromo-3-hydroxybenzoate: Similar structure but with a bromine atom instead of fluorine.

    Ethyl 5-amino-2-iodo-3-hydroxybenzoate: Similar structure but with an iodine atom instead of fluorine.

Uniqueness: Ethyl 5-amino-2-fluoro-3-hydroxybenzoate is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties. Fluorine’s high electronegativity and small size can significantly influence the compound’s reactivity, stability, and biological activity compared to its halogenated analogs.

Properties

Molecular Formula

C9H10FNO3

Molecular Weight

199.18 g/mol

IUPAC Name

ethyl 5-amino-2-fluoro-3-hydroxybenzoate

InChI

InChI=1S/C9H10FNO3/c1-2-14-9(13)6-3-5(11)4-7(12)8(6)10/h3-4,12H,2,11H2,1H3

InChI Key

BTGAPKJOMPCXDS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=CC(=C1)N)O)F

Origin of Product

United States

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